3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
The compound 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione features a 1,3-thiazolidine-2,4-dione core substituted at the 3-position with a piperidin-4-yl group. This piperidine moiety is further functionalized with a 5-phenyl-1,2-oxazole-3-carbonyl group. The thiazolidinedione (TZD) scaffold is well-documented in medicinal chemistry for its role in modulating biological targets such as peroxisome proliferator-activated receptors (PPARs) and enzymes like aldose reductase .
Properties
IUPAC Name |
3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-16-11-26-18(24)21(16)13-6-8-20(9-7-13)17(23)14-10-15(25-19-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISMRJKQPRFHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine ring, and finally the thiazolidine ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
The TZD core is shared across multiple analogs, but substituent variations significantly influence physicochemical and biological properties:
Table 1: Structural Comparison of TZD Derivatives
Key Observations :
- Heterocyclic appendages (e.g., 1,2-oxazole vs.
Physicochemical Properties
Table 2: Molecular Data Comparison
Key Observations :
- The target compound’s higher molecular weight (422.48 g/mol) reflects its complex substitution pattern, which may impact solubility and bioavailability compared to simpler analogs.
Biological Activity
3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione represents a novel compound with potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and associated research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Oxazole ring : Known for various pharmacological properties.
- Piperidine ring : A common scaffold in drug discovery.
- Thiazolidine dione moiety : Associated with antidiabetic and anti-inflammatory activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 350.378 g/mol |
| CAS Number | 2380041-79-0 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- PPARγ Activation : Similar to other thiazolidinediones (TZDs), it may activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to enhanced insulin sensitivity and anti-inflammatory effects .
- Antimicrobial Activity : The oxazole and piperidine components have been linked to antibacterial and antifungal activities through mechanisms that disrupt microbial cell integrity .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antidiabetic Effects
Thiazolidinediones are known for their role in managing type 2 diabetes. They function by:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess significant antibacterial and antifungal activities. The compound's effectiveness against various pathogens was evaluated using the agar-well diffusion method .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Thiazolidinedione Derivatives : A study highlighted the efficacy of TZDs in reducing blood glucose levels in diabetic models while also exhibiting anti-inflammatory properties .
- Oxazole-Based Compounds : Research indicated that oxazole derivatives demonstrated promising activity against drug-resistant bacterial strains, suggesting a potential application in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
